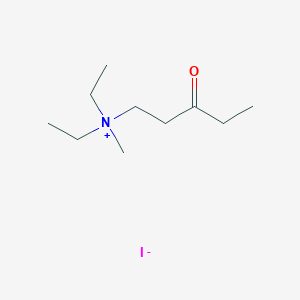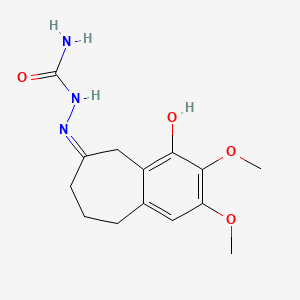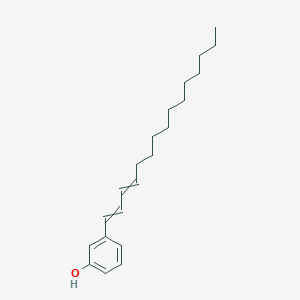
3-(Pentadeca-1,3-dien-1-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pentadeca-1,3-dien-1-YL)phenol is a phenolic compound derived from cardanol, a natural product obtained from cashew nut shell liquid (CNSL). This compound is characterized by a phenol group attached to a long aliphatic chain with two double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Pentadeca-1,3-dien-1-YL)phenol can be synthesized through nucleophilic aromatic substitution reactions. The phenol group is introduced into the aromatic ring via nucleophilic attack, followed by the attachment of the aliphatic chain through various synthetic routes . One common method involves the use of Grubbs catalysts for olefin metathesis, which allows for the formation of the desired aliphatic chain .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of cardanol from CNSL, followed by purification and chemical modification. The process includes vacuum distillation of CNSL to obtain cardanol, which is then subjected to various chemical reactions to introduce the desired functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pentadeca-1,3-dien-1-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly used.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Brominated and nitrated phenols.
Applications De Recherche Scientifique
3-(Pentadeca-1,3-dien-1-YL)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Pentadeca-1,3-dien-1-YL)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
3-(Pentadeca-1,3-dien-1-YL)phenol is unique due to its specific aliphatic chain and phenol group. Similar compounds include:
3-(Pentadec-8-en-1-yl)phenol: Differing by the position of the double bond in the aliphatic chain.
3-(Heptadeca-10-en-1-yl)phenol: Featuring a longer aliphatic chain with a double bond at a different position.
3-Tridecyl phenol: With a shorter aliphatic chain.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their aliphatic chains .
Propriétés
Numéro CAS |
50985-45-0 |
|---|---|
Formule moléculaire |
C21H32O |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
3-pentadeca-1,3-dienylphenol |
InChI |
InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h12-19,22H,2-11H2,1H3 |
Clé InChI |
YLDOYAKRUVXJAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CC=CC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


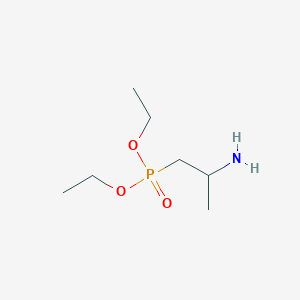
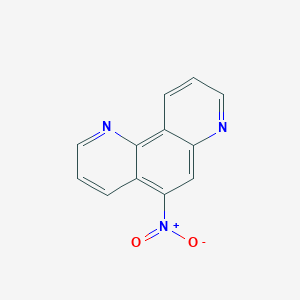
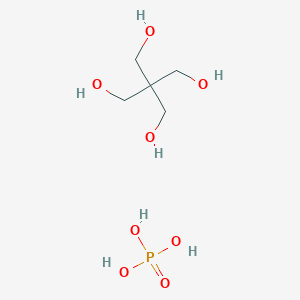


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

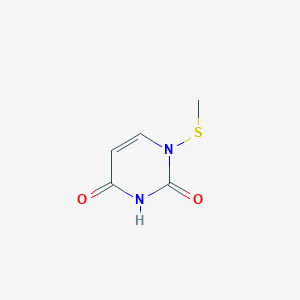
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)

![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
